Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzyl alcohol.
Substitution: Substituted benzoate derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1H-1,2,3-triazol-3-yl)methyl)benzoate
- Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
- Ethyl 4-((1H-1,2,4-triazol-1-yl)methyl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also imparts distinct physicochemical properties, making it suitable for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
ZCBBTMZDSCEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.